1-N-(4,6-dimethylpyrimidin-2-yl)-4-N,4-N-dimethylbenzene-1,4-diamine
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Overview
Description
1-N-(4,6-dimethylpyrimidin-2-yl)-4-N,4-N-dimethylbenzene-1,4-diamine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a benzene ring with dimethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(4,6-dimethylpyrimidin-2-yl)-4-N,4-N-dimethylbenzene-1,4-diamine typically involves the reaction of 4,6-dimethylpyrimidine with 4-N,4-N-dimethylbenzene-1,4-diamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-N-(4,6-dimethylpyrimidin-2-yl)-4-N,4-N-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
1-N-(4,6-dimethylpyrimidin-2-yl)-4-N,4-N-dimethylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-N-(4,6-dimethylpyrimidin-2-yl)-4-N,4-N-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N′-bis(4,6-dimethylpyrimidin-2-yl)pyromellitic diimide: This compound shares the pyrimidine ring structure but differs in its overall molecular framework.
N-(4,6-dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl) diazenyl) benzene sulfonamide: Another compound with a similar pyrimidine ring but different functional groups and applications.
Uniqueness
1-N-(4,6-dimethylpyrimidin-2-yl)-4-N,4-N-dimethylbenzene-1,4-diamine is unique due to its specific combination of pyrimidine and benzene rings with dimethylamine groups. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-N-(4,6-dimethylpyrimidin-2-yl)-4-N,4-N-dimethylbenzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-10-9-11(2)16-14(15-10)17-12-5-7-13(8-6-12)18(3)4/h5-9H,1-4H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEAWDQPTICNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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